3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689128
InChI: InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H
SMILES:
Molecular Formula: C11H5ClFN3O
Molecular Weight: 249.63 g/mol

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile

CAS No.:

Cat. No.: VC17689128

Molecular Formula: C11H5ClFN3O

Molecular Weight: 249.63 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile -

Specification

Molecular Formula C11H5ClFN3O
Molecular Weight 249.63 g/mol
IUPAC Name 3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile
Standard InChI InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H
Standard InChI Key HJRSHTOEAOULKV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C#N

Introduction

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile is an organic compound characterized by a pyrimidine ring substituted with chlorine and fluorine atoms, linked to a benzonitrile moiety through an ether bond. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 249.63 g/mol . This compound is of interest in medicinal chemistry and material science due to its enhanced chemical reactivity and potential biological activity.

Synthesis and Preparation

The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile typically involves a multi-step process. While specific synthesis details are not widely documented, compounds with similar structures often involve reactions between pyrimidine derivatives and aromatic compounds in the presence of bases like potassium carbonate to facilitate nucleophilic substitution reactions.

Biological Activity and Potential Applications

Preliminary research suggests that this compound may exhibit anti-cancer properties, as similar pyrimidine derivatives have shown efficacy in targeting cancer cell proliferation. The unique substitution pattern enhances its binding affinity to specific biological targets, which could lead to the inhibition or activation of critical pathways involved in disease progression.

Potential ApplicationDescription
Anti-Cancer PropertiesSimilar pyrimidine derivatives have shown efficacy in targeting cancer cell proliferation
Biological ActivityPotential to interact with enzymes and receptors, influencing biological pathways

Research Findings and Future Directions

Further studies are needed to elucidate the specific biological pathways affected by this compound and its derivatives. In silico modeling and in vitro assays would be crucial for understanding its therapeutic potential and optimizing its structure for improved efficacy.

Research NeedDescription
In Silico ModelingTo predict interactions with biological targets
In Vitro AssaysTo evaluate efficacy and safety in cellular models

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